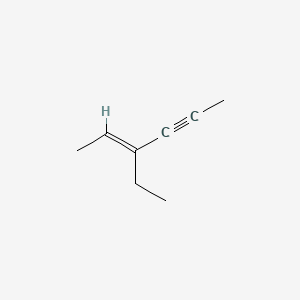
1-Propan-2-D-ol(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propan-2-D-ol(9ci), also known as propyl-2-d-alcohol, is a deuterated form of isopropanol. It is a secondary alcohol where the hydrogen atom in the hydroxyl group is replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different spectroscopic characteristics compared to its non-deuterated counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propan-2-D-ol(9ci) can be synthesized through the deuteration of isopropanol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D₂O) as the deuterium source. The reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Industrial Production Methods: Industrial production of 1-Propan-2-D-ol(9ci) follows similar principles but on a larger scale. The process involves the continuous flow of isopropanol and deuterium oxide through a reactor containing a suitable catalyst. The reaction conditions are optimized to ensure maximum deuterium incorporation while minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propan-2-D-ol(9ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetone using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: It can be reduced to propane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used in substitution reactions.
Major Products:
Oxidation: Acetone
Reduction: Propane
Substitution: Various alkyl halides depending on the substituent used
Wissenschaftliche Forschungsanwendungen
1-Propan-2-D-ol(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and isotope labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways involving alcohol dehydrogenase.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy.
Wirkmechanismus
The mechanism of action of 1-Propan-2-D-ol(9ci) involves its interaction with various molecular targets and pathways. In metabolic studies, it is oxidized by alcohol dehydrogenase to form acetone, which can then be further metabolized. The presence of deuterium alters the rate of these reactions due to the kinetic isotope effect, providing valuable insights into enzyme kinetics and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Propan-2-D-ol(9ci) can be compared with other deuterated alcohols such as:
2-Propanol-OD: Another deuterated form of isopropanol where the deuterium is in the hydroxyl group.
1-Propan-1,1-d2-ol: A deuterated form of 1-propanol with two deuterium atoms.
Methanol-d4: A fully deuterated form of methanol.
Uniqueness: 1-Propan-2-D-ol(9ci) is unique due to its specific deuterium placement, which provides distinct spectroscopic properties and kinetic isotope effects. This makes it particularly useful in studies requiring precise isotope labeling and tracing.
Eigenschaften
Molekularformel |
C3H8O |
|---|---|
Molekulargewicht |
61.10 g/mol |
IUPAC-Name |
2-deuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D |
InChI-Schlüssel |
BDERNNFJNOPAEC-VMNATFBRSA-N |
Isomerische SMILES |
[2H]C(C)CO |
Kanonische SMILES |
CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
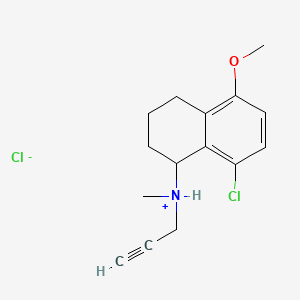
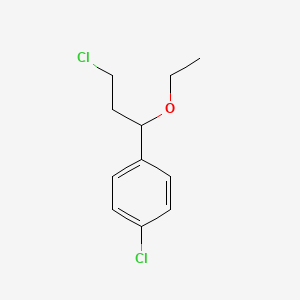

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
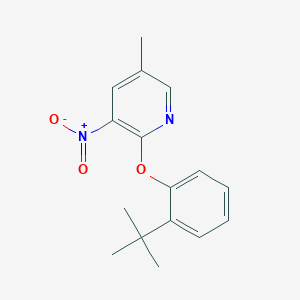
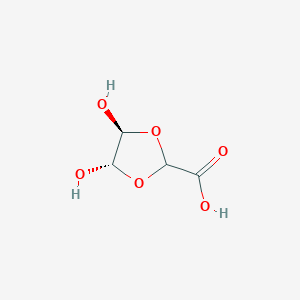
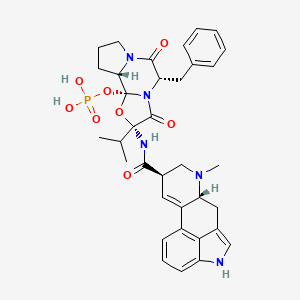
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
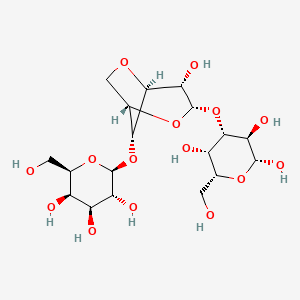
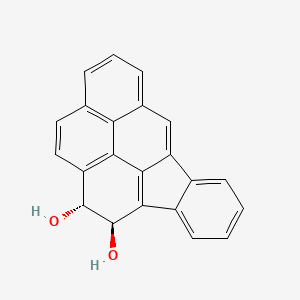
![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
